molecular formula C8H15ClO2 B14626758 1-Chloroethyl 2-ethylbutanoate CAS No. 58304-45-3

1-Chloroethyl 2-ethylbutanoate

Cat. No.: B14626758
CAS No.: 58304-45-3
M. Wt: 178.65 g/mol
InChI Key: LRRARFSYDYMFFV-UHFFFAOYSA-N
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Description

1-Chloroethyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a chloroethyl group attached to an ethylbutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-ethylbutanoate can be synthesized through the esterification of 2-ethylbutanoic acid with 1-chloroethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and controlled temperatures ensures a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl 2-ethylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to produce 2-ethylbutanoic acid and 1-chloroethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions in polar solvents.

Major Products Formed:

    Hydrolysis: 2-ethylbutanoic acid and 1-chloroethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloroethyl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-Chloroethyl 2-ethylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Ethyl butanoate: Similar ester structure but lacks the chloroethyl group.

    Methyl 2-ethylbutanoate: Similar ester structure with a methyl group instead of a chloroethyl group.

Uniqueness: 1-Chloroethyl 2-ethylbutanoate is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential applications compared to other esters. This structural feature allows for a wider range of chemical modifications and applications in various fields.

Properties

CAS No.

58304-45-3

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

1-chloroethyl 2-ethylbutanoate

InChI

InChI=1S/C8H15ClO2/c1-4-7(5-2)8(10)11-6(3)9/h6-7H,4-5H2,1-3H3

InChI Key

LRRARFSYDYMFFV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OC(C)Cl

Origin of Product

United States

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